1,3-Bis(benzo[d]oxazol-2-yl)benzene
Overview
Description
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a chemical compound with the molecular formula C20H12N2O2 . It is a white solid and has a molecular weight of 312.3 g/mol . The compound is also known by other names such as 2,2-m-pheylene-bis-benzoxazol and 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(benzo[d]oxazol-2-yl)benzene can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .
Physical And Chemical Properties Analysis
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a white solid with a molecular weight of 312.3 g/mol . It has a density of 1.299 g/cm3 and a boiling point of 458°C at 760 mmHg . The compound’s exact mass is 312.09000 and its topological polar surface area is 52.06000 .
Scientific Research Applications
Anion Transport
- A study by Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives, which are structurally similar to 1,3-bis(benzo[d]oxazol-2-yl)benzene, show potent anionophoric activity. The modifications to this compound significantly enhanced its anion transport activity, indicating its potential use in applications requiring efficient anion exchange processes (Peng et al., 2016).
Crystal Structure and Supramolecular Features
- Stein et al. (2015) explored the crystal structures of derivatives of 1,3-bis(benzo[d]oxazol-2-yl)benzene, revealing important insights into their supramolecular features like hydrogen bonding and π–π interactions. This is crucial for understanding and designing materials with specific molecular interactions (Stein et al., 2015).
Synthesis and Applications in Organic Materials
- Research on benzo[d]oxazol-2-yl benzene derivatives includes the development of novel conjugated polymers for use in organic thin-film transistors (OTFTs). Jeong et al. (2023) synthesized BBO-based monomers and copolymerized them for OTFT applications, demonstrating significant potential in electronics (Jeong et al., 2023).
Antibacterial Screening
- Juneja et al. (2013) synthesized and tested bis-isoxazolyl/pyrazolyl-1,3-diols for their antibacterial activity. This research highlights the potential of bis(benzo[d]oxazol-2-yl)benzene derivatives in developing new antimicrobial agents (Juneja et al., 2013).
Catalytic Applications
- Luo et al. (2011) developed novel bis(azole) pincer palladium complexes using frameworks derived from 1,3-bis(benzo[d]oxazol-2-yl)benzene. These complexes exhibited good catalytic activity, particularly in Mizoroki-Heck reactions, demonstrating the compound's utility in catalysis (Luo et al., 2011).
Spectroscopy and Theory Calculations
- The molecular geometry and vibrational frequencies of 1,3-bis(benzo[d]oxazol-2-yl)benzene derivatives have been explored using density functional theory. Li et al. (2013) conducted a comprehensive study, which is crucial for understanding the physical and chemical properties of these compounds (Li et al., 2013).
properties
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGJSHONGAQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(benzo[d]oxazol-2-yl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.